molecular formula C22H21BrN2O5 B10890644 4-({5-bromo-4-[(1E)-2-cyano-3-oxo-3-(propan-2-ylamino)prop-1-en-1-yl]-2-methoxyphenoxy}methyl)benzoic acid

4-({5-bromo-4-[(1E)-2-cyano-3-oxo-3-(propan-2-ylamino)prop-1-en-1-yl]-2-methoxyphenoxy}methyl)benzoic acid

Cat. No.: B10890644
M. Wt: 473.3 g/mol
InChI Key: JAZRCJZELKQLMZ-CAOOACKPSA-N
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Description

4-({5-bromo-4-[(1E)-2-cyano-3-oxo-3-(propan-2-ylamino)prop-1-en-1-yl]-2-methoxyphenoxy}methyl)benzoic acid is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzoic acid core with multiple functional groups, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({5-bromo-4-[(1E)-2-cyano-3-oxo-3-(propan-2-ylamino)prop-1-en-1-yl]-2-methoxyphenoxy}methyl)benzoic acid typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-methoxyphenol and 4-formylbenzoic acid.

    Step 1 - Formation of Intermediate: The first step involves the reaction of 5-bromo-2-methoxyphenol with an appropriate aldehyde (e.g., 4-formylbenzoic acid) under acidic or basic conditions to form an intermediate.

    Step 2 - Knoevenagel Condensation: The intermediate undergoes a Knoevenagel condensation with malononitrile in the presence of a base such as piperidine to form the cyano-substituted product.

    Step 3 - Amide Formation: The cyano group is then converted to an amide by reaction with isopropylamine under suitable conditions.

    Step 4 - Final Coupling: The final step involves the coupling of the amide product with the benzoic acid derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-({5-bromo-4-[(1E)-2-cyano-3-oxo-3-(propan-2-ylamino)prop-1-en-1-yl]-2-methoxyphenoxy}methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

    Hydrolysis: The ester or amide bonds can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the cyano and amide groups suggests possible interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-({5-bromo-4-[(1E)-2-cyano-3-oxo-3-(propan-2-ylamino)prop-1-en-1-yl]-2-methoxyphenoxy}methyl)benzoic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The cyano group could form hydrogen bonds or electrostatic interactions with amino acid residues, while the amide group might participate in similar interactions.

Comparison with Similar Compounds

Similar Compounds

    4-({5-bromo-4-[(1E)-2-cyano-3-oxo-3-(methylamino)prop-1-en-1-yl]-2-methoxyphenoxy}methyl)benzoic acid: Similar structure but with a methylamino group instead of a propan-2-ylamino group.

    4-({5-bromo-4-[(1E)-2-cyano-3-oxo-3-(ethylamino)prop-1-en-1-yl]-2-methoxyphenoxy}methyl)benzoic acid: Similar structure but with an ethylamino group.

Uniqueness

The uniqueness of 4-({5-bromo-4-[(1E)-2-cyano-3-oxo-3-(propan-2-ylamino)prop-1-en-1-yl]-2-methoxyphenoxy}methyl)benzoic acid lies in its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C22H21BrN2O5

Molecular Weight

473.3 g/mol

IUPAC Name

4-[[5-bromo-4-[(E)-2-cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]-2-methoxyphenoxy]methyl]benzoic acid

InChI

InChI=1S/C22H21BrN2O5/c1-13(2)25-21(26)17(11-24)8-16-9-19(29-3)20(10-18(16)23)30-12-14-4-6-15(7-5-14)22(27)28/h4-10,13H,12H2,1-3H3,(H,25,26)(H,27,28)/b17-8+

InChI Key

JAZRCJZELKQLMZ-CAOOACKPSA-N

Isomeric SMILES

CC(C)NC(=O)/C(=C/C1=CC(=C(C=C1Br)OCC2=CC=C(C=C2)C(=O)O)OC)/C#N

Canonical SMILES

CC(C)NC(=O)C(=CC1=CC(=C(C=C1Br)OCC2=CC=C(C=C2)C(=O)O)OC)C#N

Origin of Product

United States

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